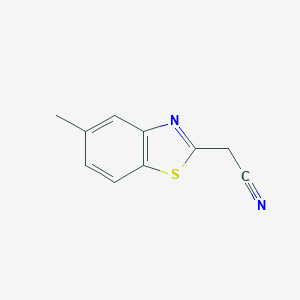

2-(5-Methyl-1,3-benzothiazol-2-yl)acetonitrile

Übersicht

Beschreibung

2-(5-Methyl-1,3-benzothiazol-2-yl)acetonitrile is an organic compound belonging to the benzothiazole family. Benzothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure. This particular compound is characterized by a benzothiazole ring substituted with a methyl group at the 5-position and an acetonitrile group at the 2-position. Benzothiazole derivatives are known for their diverse biological activities and are used in various fields such as medicinal chemistry, agriculture, and materials science.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 2-(5-Methyl-1,3-benzothiazol-2-yl)acetonitrile typically involves the condensation of 2-aminobenzenethiol with an appropriate aldehyde or ketone, followed by cyclization. One common method is the reaction of 2-aminobenzenethiol with 5-methyl-2-formylbenzonitrile under acidic conditions to form the desired benzothiazole ring.

Industrial Production Methods: Industrial production of benzothiazole derivatives often employs green chemistry principles to minimize environmental impact. Methods such as microwave irradiation, one-pot multicomponent reactions, and the use of eco-friendly solvents are increasingly being adopted. For example, the use of 2-aminobenzenethiol and aldehydes in the presence of catalysts like diethylsilane and 1,5-diazabicyclo[4.3.0]non-5-ene (DBN) under high pressure has been reported .

Analyse Chemischer Reaktionen

Types of Reactions: 2-(5-Methyl-1,3-benzothiazol-2-yl)acetonitrile can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the nitrile group to an amine.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzothiazole ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.

Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products:

Oxidation: Sulfoxides and sulfones.

Reduction: Primary amines.

Substitution: Various substituted benzothiazole derivatives depending on the reagents used.

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Structure

This compound belongs to the benzothiazole family, characterized by a heterocyclic structure containing both sulfur and nitrogen atoms. Its molecular formula is , with a molecular weight of 188.25 g/mol. The presence of the acetonitrile group enhances its reactivity and biological activity, making it a valuable intermediate in organic synthesis.

Medicinal Chemistry

Antimicrobial Activity : Research indicates that 2-(5-Methyl-1,3-benzothiazol-2-yl)acetonitrile exhibits notable antimicrobial properties against various pathogens.

Table 1: Antimicrobial Activity

| Microbial Strain | Activity Observed |

|---|---|

| Escherichia coli | Significant |

| Staphylococcus aureus | Moderate |

| Candida albicans | Moderate |

| Mycobacterium tuberculosis | Significant |

The compound may inhibit microbial growth by interfering with essential cellular processes or enzymes.

Anticancer Properties : This compound has shown potential as an anticancer agent by inducing apoptosis in cancer cells. It is believed to target specific signaling pathways involved in cell proliferation.

Case Study: JNK Inhibition

A study identified derivatives of benzothiazole, including this compound, as potent inhibitors of c-Jun N-terminal kinase (JNK), crucial in various cancer-related signaling pathways. This inhibition correlated with reduced cell viability in cancer cell lines, suggesting therapeutic applications in cancer treatment .

Biological Research

The compound is being explored for its biological activities beyond antimicrobial and anticancer effects. It has been investigated for its potential in treating neurodegenerative diseases and inflammatory disorders due to its role as a JNK inhibitor .

Industrial Applications

In addition to its biological significance, this compound serves as a building block for synthesizing more complex molecules used in the production of dyes, pigments, and organic semiconductors . Its versatility makes it a critical component in materials science.

Wirkmechanismus

The mechanism of action of 2-(5-Methyl-1,3-benzothiazol-2-yl)acetonitrile involves its interaction with specific molecular targets. For instance, in antimicrobial applications, it may inhibit the growth of bacteria by interfering with essential enzymes or cellular processes. In anticancer research, it may induce apoptosis or inhibit cell proliferation by targeting specific signaling pathways .

Vergleich Mit ähnlichen Verbindungen

- 2-(5-Methyl-1,3-benzothiazol-2-yl)benzoic acid

- 2-(5-Methyl-1,3-benzothiazol-2-yl)phenol

- 2-(5-Methyl-1,3-benzothiazol-2-yl)aniline

Comparison: Compared to its analogs, 2-(5-Methyl-1,3-benzothiazol-2-yl)acetonitrile is unique due to the presence of the acetonitrile group, which can significantly influence its reactivity and biological activity. The nitrile group can participate in additional chemical transformations, making this compound a versatile intermediate in organic synthesis.

Biologische Aktivität

2-(5-Methyl-1,3-benzothiazol-2-yl)acetonitrile is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer research. This article reviews the available literature on its biological activity, mechanisms of action, and applications in various fields.

Chemical Structure and Properties

The molecular structure of this compound contains a benzothiazole ring substituted with a methyl group and an acetonitrile moiety. The presence of the benzothiazole core is significant for its biological activity, as this structure is known to interact with various biological targets.

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity. It has been investigated for its efficacy against a range of pathogens, including bacteria and fungi. The compound may inhibit microbial growth by interfering with essential cellular processes or enzymes.

Table 1: Antimicrobial Activity of this compound

| Microbial Strain | Activity Observed | Reference |

|---|---|---|

| Escherichia coli | Significant | |

| Staphylococcus aureus | Moderate | |

| Candida albicans | Moderate | |

| Mycobacterium tuberculosis | Significant |

Anticancer Properties

In anticancer research, this compound has shown promise as an agent that can induce apoptosis in cancer cells. Mechanistically, it may act by targeting specific signaling pathways involved in cell proliferation and survival.

Case Study: JNK Inhibition

A study highlighted that derivatives of benzothiazole, including this compound, were identified as potent inhibitors of c-Jun N-terminal kinase (JNK), which plays a crucial role in various cancer-related signaling pathways. This inhibition was linked to reduced cell viability in cancer cell lines and suggests a potential therapeutic application in cancer treatment .

The precise mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized that the compound interacts with specific molecular targets:

- Antimicrobial Activity : It may inhibit essential enzymes or disrupt cellular processes critical for microbial survival.

- Anticancer Activity : The compound could induce apoptosis through the activation of pro-apoptotic factors or inhibition of anti-apoptotic signaling pathways.

Research Applications

Beyond its biological activities, this compound serves as a valuable building block in synthetic chemistry for developing more complex molecules. Its applications extend to:

- Medicinal Chemistry : As a lead compound for new drug development.

- Material Science : Utilized in the synthesis of organic semiconductors and dyes.

Eigenschaften

IUPAC Name |

2-(5-methyl-1,3-benzothiazol-2-yl)acetonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8N2S/c1-7-2-3-9-8(6-7)12-10(13-9)4-5-11/h2-3,6H,4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LWLRJKLEVFVUIL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)SC(=N2)CC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101290338 | |

| Record name | 5-Methyl-2-benzothiazoleacetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101290338 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

157764-08-4 | |

| Record name | 5-Methyl-2-benzothiazoleacetonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=157764-08-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Methyl-2-benzothiazoleacetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101290338 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.